molecular formula C7H5F13N2O B14488358 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol CAS No. 64739-15-7

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol

Cat. No.: B14488358
CAS No.: 64739-15-7
M. Wt: 380.11 g/mol
InChI Key: XMAJYENAUFJTSZ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol is a fluorinated organic compound with unique properties due to the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol typically involves the reaction of a fluorinated alkyl halide with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in modifying biological molecules and surfaces.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol involves its interaction with molecular targets through its fluorinated and hydrazinyl functional groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and reactivity. The specific pathways involved depend on the application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-hydrazinylheptan-1-ol is unique due to the presence of both fluorinated and hydrazinyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its versatility and importance in scientific research and industry.

Properties

CAS No.

64739-15-7

Molecular Formula

C7H5F13N2O

Molecular Weight

380.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-hydrazinylheptan-1-ol

InChI

InChI=1S/C7H5F13N2O/c8-2(9,1(23)22-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,22-23H,21H2

InChI Key

XMAJYENAUFJTSZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NN)O

Origin of Product

United States

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